molecular formula C10H22NO3P B15160881 Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate CAS No. 651716-31-3

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate

Cat. No.: B15160881
CAS No.: 651716-31-3
M. Wt: 235.26 g/mol
InChI Key: TXJLFQMSCIIRAR-UHFFFAOYSA-N
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Description

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is an organophosphorus compound with the molecular formula C9H20NO3P. This compound is characterized by the presence of a phosphonate group attached to a pentenyl chain with an aminomethyl substituent. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene and an amine. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by reductive amination with formaldehyde and an amine .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (aminomethyl)phosphonate
  • Diethyl (2-aminoethyl)phosphonate
  • Diethyl (aminomethyl)phosphonate oxalate salt

Uniqueness

Diethyl [2-(aminomethyl)pent-1-en-1-yl]phosphonate is unique due to its specific structure, which combines a phosphonate group with an aminomethyl-substituted pentenyl chain. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

651716-31-3

Molecular Formula

C10H22NO3P

Molecular Weight

235.26 g/mol

IUPAC Name

2-(diethoxyphosphorylmethylidene)pentan-1-amine

InChI

InChI=1S/C10H22NO3P/c1-4-7-10(8-11)9-15(12,13-5-2)14-6-3/h9H,4-8,11H2,1-3H3

InChI Key

TXJLFQMSCIIRAR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CP(=O)(OCC)OCC)CN

Origin of Product

United States

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